
1,1-Dibutyl-2-propylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutyl-2-propylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-2-propylhydrazine typically involves the reaction of butylhydrazine with propylhalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction without causing decomposition.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether to dissolve the reactants and provide a medium for the reaction.
Catalysts: Sometimes, catalysts like palladium or nickel complexes are used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutyl-2-propylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibutyl-2-propylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 1,1-Dibutyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-2-propylhydrazine: Similar in structure but with methyl groups instead of butyl groups.
1,1-Dibutylhydrazine: Lacks the propyl group, making it less versatile in certain reactions.
1,1-Dibutyl-2,2-dipropylhydrazine: Contains additional propyl groups, leading to different reactivity and applications.
Uniqueness
1,1-Dibutyl-2-propylhydrazine is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Numéro CAS |
61699-88-5 |
|---|---|
Formule moléculaire |
C11H26N2 |
Poids moléculaire |
186.34 g/mol |
Nom IUPAC |
1,1-dibutyl-2-propylhydrazine |
InChI |
InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3 |
Clé InChI |
KOCQJMPHPKMWPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


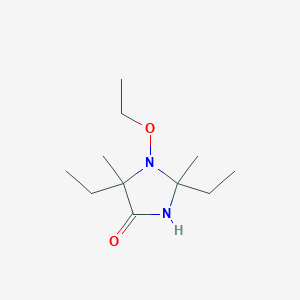
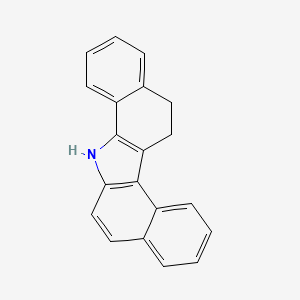
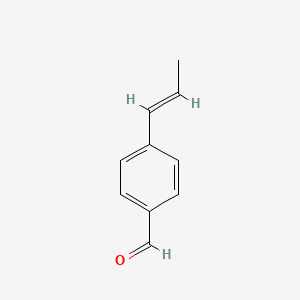
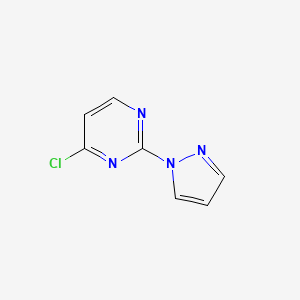
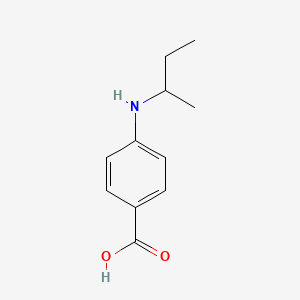
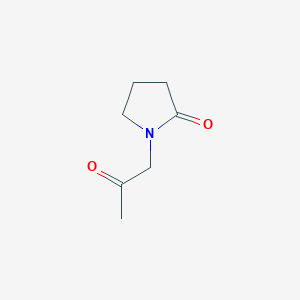


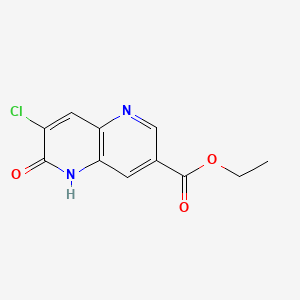
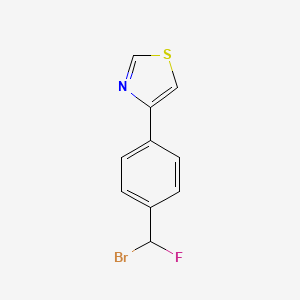
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
